molecular formula C22H28N2O4S2 B2473382 (Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one CAS No. 681833-79-4

(Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one

Cat. No. B2473382
CAS RN: 681833-79-4
M. Wt: 448.6
InChI Key: CPBQSLJIOLBVDI-RGEXLXHISA-N
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Description

(Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H28N2O4S2 and its molecular weight is 448.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures

The compound (Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one and its analogs have been a subject of study for their supramolecular structures. For example, research has shown that these compounds can form hydrogen-bonded dimers, chains of rings, and complex sheets through N-H...O hydrogen bonds and various C-H...π(arene) hydrogen bonds. This indicates a structural versatility that might be crucial in applications like molecular recognition and the design of novel materials (Delgado et al., 2005).

Synthesis and Characterization

Furthermore, these compounds have been synthesized and characterized through various methods. Studies have focused on their synthesis, characterization, docking studies, and even their anti-microbial evaluation. This kind of research lays the groundwork for understanding the chemical and biological properties of these compounds and exploring their potential in various scientific applications (Spoorthy et al., 2021).

Antimicrobial Activity

There has been significant interest in the antimicrobial activities of these compounds. Various derivatives have been synthesized and tested against different strains of bacteria and fungi. Such studies are fundamental in the potential development of new antimicrobial agents and understanding the structure-activity relationships that govern their potency (PansareDattatraya & Devan, 2015).

properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-15-8-11-23(12-9-15)20(25)5-4-10-24-21(26)19(30-22(24)29)14-16-6-7-17(27-2)18(13-16)28-3/h6-7,13-15H,4-5,8-12H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBQSLJIOLBVDI-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3,4-dimethoxybenzylidene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one

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